2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYFTOJPIHAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574268 | |
| Record name | (5-Chloro-1,2-benzoxazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59899-91-1 | |
| Record name | 5-Chloro-1,2-benzisoxazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59899-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-1,2-benzoxazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this guide establishes a robust framework for its analysis by integrating theoretical principles with empirical data from closely related analogues, such as 2-(benzo[d]isoxazol-3-yl)acetic acid. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing predicted spectral features and detailed experimental protocols. This document serves as an essential resource for researchers engaged in the synthesis, purification, and application of this important class of compounds.
Introduction: The Significance of this compound
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloro-substituent at the 5-position and an acetic acid moiety at the 3-position of the benzo[d]isoxazole ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound is an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural integrity and purity are paramount, necessitating rigorous spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[d]isoxazole ring and the methylene protons of the acetic acid side chain.
-
Aromatic Region (δ 7.0 - 8.0 ppm): The substitution pattern of the benzene ring will give rise to a characteristic set of signals. The proton at the 4-position is expected to appear as a doublet, coupled to the proton at the 6-position. The proton at the 7-position will likely be a doublet coupled to the proton at the 6-position. The proton at the 6-position will appear as a doublet of doublets due to coupling with both the 4- and 7-protons. The electron-withdrawing effect of the chlorine atom at the 5-position will deshield the adjacent protons, causing them to resonate at a slightly higher chemical shift compared to the unsubstituted analogue.
-
Methylene Protons (δ ~4.0 ppm): The two protons of the methylene group (-CH₂-) in the acetic acid side chain are expected to appear as a singlet. Their proximity to the electron-withdrawing isoxazole ring will shift them downfield.
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group (-COOH) is typically broad and appears at a very downfield chemical shift. Its exact position can be concentration and solvent dependent, and it may be exchanged with D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.8 | d |
| H-6 | ~7.6 | dd |
| H-7 | ~7.4 | d |
| -CH₂- | ~4.0 | s |
| -COOH | >10 | br s |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift.
-
Aromatic and Heterocyclic Carbons (δ 110 - 165 ppm): The spectrum will display nine distinct signals for the nine carbons of the benzo[d]isoxazole ring system. The carbon bearing the chlorine atom (C-5) will be significantly influenced by the halogen's electronegativity and its chemical shift can be predicted using empirical calculations. The other aromatic carbons will show characteristic shifts based on their position relative to the heteroatoms and the chloro-substituent.
-
Methylene Carbon (δ ~35 ppm): The methylene carbon of the acetic acid side chain will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~170 |
| C-3 | ~160 |
| C-3a | ~120 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~115 |
| C-7a | ~165 |
| -CH₂- | ~35 |
| C=N (isoxazole) | ~155 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic/heterocyclic rings.
Expected Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N Stretch (Isoxazole Ring): An absorption of medium intensity in the range of 1620-1650 cm⁻¹.
-
C=C Aromatic Ring Stretches: Several bands of varying intensity between 1450 and 1600 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=N (Isoxazole) | 1620-1650 | Medium |
| C=C (Aromatic) | 1450-1600 | Medium to Weak |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
| C-Cl | 1000-1100 | Strong |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
Expected Molecular Ion Peak:
The molecular formula of this compound is C₉H₆ClNO₃. Its monoisotopic mass is approximately 211.0036 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 213 with roughly one-third the intensity of the molecular ion peak is a key diagnostic feature.
Expected Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentation pathways may include:
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) would result in a peak at m/z 166 (and a corresponding M+2 peak at m/z 168).
-
Loss of CH₂COOH: Decarboxylation followed by loss of the methylene group would lead to a fragment at m/z 152 (and a corresponding M+2 peak at m/z 154).
-
Cleavage of the Isoxazole Ring: The isoxazole ring can undergo characteristic cleavage, leading to further fragment ions.
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid and its derivatives' mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid and Its Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide focuses on the known and potential mechanisms of action of this compound and its related derivatives. While the specific molecular targets of the parent compound are not extensively characterized in publicly available literature, the activities of its derivatives provide a roadmap for investigation. This document synthesizes the current understanding of related compounds and proposes a structured approach to elucidating the mechanism of action of this compound. We will delve into potential activities including inhibition of the unfolded protein response sensor IRE1α, modulation of the hypoxia-inducible factor HIF-1α, and effects on voltage-gated sodium channels, alongside potential anti-inflammatory and antimicrobial properties.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzo[d]isoxazole core fused to a benzene ring, with a chloro substitution and an acetic acid moiety.[3][4] The isoxazole ring system is a key feature in numerous bioactive molecules, contributing to a range of therapeutic effects.[5][6] Derivatives of the broader isoxazole and benzisoxazole class have demonstrated clinical and preclinical utility as anti-inflammatory, anticonvulsant, antipsychotic, and anticancer agents.[1][2][6][7] The structural alerts within this compound suggest its potential to interact with various biological targets, making it a compound of interest for further pharmacological investigation.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 59899-91-1 |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.60 g/mol |
| SMILES | O=C(O)CC1=NOC2=C1C=C(Cl)C=C2 |
Potential Mechanisms of Action Based on Derivative Studies
The following sections outline the most probable mechanisms of action for this compound, extrapolated from studies on its structural analogs and the broader benzo[d]isoxazole class.
Inhibition of IRE1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various cellular stressors can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This activates a signaling network called the Unfolded Protein Response (UPR).[8] Inositol-requiring enzyme 1α (IRE1α) is a key sensor of ER stress, possessing both kinase and endoribonuclease (RNase) activity.[8] Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s.[8] XBP1s upregulates genes involved in restoring ER homeostasis. However, chronic IRE1α activation can lead to apoptosis.[9]
Several benzo[d]isoxazole derivatives have been identified as inhibitors of the IRE1α RNase activity.[10] This inhibition can be a promising therapeutic strategy in diseases characterized by chronic ER stress, such as certain cancers.[11]
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of the IRE1α pathway by this compound.
Experimental Protocol: In Vitro IRE1α RNase Activity Assay
This protocol is designed to determine if this compound directly inhibits the RNase activity of IRE1α.
-
Expression and Purification of Recombinant IRE1α:
-
Clone the cytoplasmic domain (kinase and RNase domains) of human IRE1α into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His6).
-
Express the protein in a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Purify the recombinant protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.
-
-
Fluorescence-Based RNase Assay:
-
Synthesize a short hairpin RNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ1) on the other. The loop of the hairpin should contain the IRE1α cleavage site.
-
In a 96-well plate, prepare reaction mixtures containing assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100), the fluorescent RNA substrate, and varying concentrations of this compound (typically from low nM to high µM).
-
Initiate the reaction by adding a pre-determined concentration of purified IRE1α.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the RNA substrate separates the fluorophore and quencher, resulting in a fluorescent signal.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the compound.
-
Inhibition of HIF-1α Transcriptional Activity
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating genes involved in angiogenesis, glycolysis, and cell survival. In many cancers, HIF-1α is constitutively active, promoting tumor growth and metastasis.
Certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[12]
Experimental Protocol: HIF-1α Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit HIF-1α-mediated gene transcription.
-
Cell Line and Reagents:
-
Use a human cancer cell line known to express high levels of HIF-1α under hypoxic conditions (e.g., HEK293T, HeLa, or a relevant cancer cell line).
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by using a chemical inducer of HIF-1α (e.g., cobalt chloride or dimethyloxalylglycine).
-
After a suitable incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percent inhibition of HIF-1α activity at each compound concentration to determine the IC₅₀.
-
Blockade of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons. Dysregulation of VGSC function is implicated in a variety of neurological disorders, including epilepsy. Several isoforms of VGSCs exist (NaV1.1-NaV1.9), with distinct tissue distributions and physiological roles.
Some novel benzo[d]isoxazole derivatives have been shown to act as anticonvulsants by selectively blocking the NaV1.1 channel.[7]
Experimental Workflow: Investigating NaV Channel Blockade
Caption: Experimental workflow for characterizing the effects on voltage-gated sodium channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing ion channel modulators.
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently transfect them with plasmids encoding the alpha subunit of the human NaV channel of interest (e.g., NaV1.1) and the auxiliary beta subunits. A fluorescent protein marker can be co-transfected to identify transfected cells.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings 24-48 hours post-transfection.
-
Use a patch pipette filled with an appropriate internal solution and an external solution designed to isolate sodium currents.
-
Hold the cell at a negative membrane potential (e.g., -100 mV) and elicit sodium currents by depolarizing voltage steps.
-
Establish a stable baseline recording and then perfuse the cell with the external solution containing various concentrations of this compound.
-
Measure the peak sodium current at each concentration and construct a concentration-response curve to determine the IC₅₀.
-
Investigate the voltage-dependence of channel gating and use-dependence of the block to further characterize the mechanism of inhibition.
-
Anti-inflammatory and Antimicrobial Activities
The isoxazole core is present in several anti-inflammatory drugs, which often act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] Additionally, various isoxazole and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains.[5][13][14][15][16][17][18]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microorganisms:
-
Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
-
Broth Microdilution Method:
-
In a 96-well plate, prepare serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Summary and Future Directions
This compound belongs to a class of compounds with demonstrated potential to modulate key cellular pathways involved in cancer, neurological disorders, and inflammation. Based on the activities of its derivatives, the most promising avenues for investigation into its mechanism of action are the inhibition of IRE1α, HIF-1α, and voltage-gated sodium channels. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific biological targets and therapeutic potential of this compound. A systematic approach, beginning with in vitro screening and progressing to cell-based and in vivo models, will be crucial for a comprehensive understanding of its pharmacology.
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Advances in isoxazole chemistry and their role in drug discovery. (2017). RSC Advances. [Link]
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Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. (2014). Cell. [Link]
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Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022). Molecules. [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). Journal of Medicinal Chemistry. [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. [Link]
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of University of Baghdad. [Link]
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Abstract 3335: A novel and potent IRE1α RNase inhibitor, HM100168 as a promising therapeutic strategy in solid cancers. (2024). Cancer Research. [Link]
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Benzisoxazole. Wikipedia. [Link]
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Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). (2021). Taylor & Francis Online. [Link]
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Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science. [Link]
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Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. [Link]
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Figure 1: A) Structures of the IRE1 RNase activator 1 and the... ResearchGate. [Link]
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2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic Acid, TRC. Fisher Scientific. [Link]
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Synthesis and biological activity of some new benzoxazoles. (2008). PubMed. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Publishing. [Link]
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Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]
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Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2020). MDPI. [Link]
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2024). New Journal of Chemistry. [Link]
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Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2023). Semantic Scholar. [Link]
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Cas 82152-06-5,2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. LookChem. [Link]
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The Structure-Activity Relationship of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Promising Scaffold for Aldose Reductase Inhibition
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid analogs, a class of compounds that has demonstrated significant potential as inhibitors of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. A thorough understanding of the SAR of this scaffold is crucial for the rational design of novel and more potent therapeutic agents. This guide will delve into the synthesis, biological evaluation, and molecular modeling of these analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
The global prevalence of diabetes mellitus and its associated long-term complications, such as neuropathy, nephropathy, retinopathy, and cataracts, presents a significant challenge to healthcare systems worldwide. A key player in the development of these complications is the enzyme aldose reductase (AR), which catalyzes the reduction of glucose to sorbitol in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent tissue damage. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of diabetic complications.[1]
The this compound scaffold has emerged as a privileged structure in the pursuit of potent and selective aldose reductase inhibitors (ARIs).[2] This guide will provide a detailed exploration of the SAR of this class of compounds, elucidating the impact of structural modifications on their inhibitory activity.
Core Scaffold and Pharmacophore
The fundamental structure of the this compound molecule consists of three key components: a benzisoxazole ring system, a chlorine atom at the 5-position of the benzisoxazole ring, and an acetic acid side chain at the 3-position. The interplay of these components is critical for the molecule's interaction with the active site of the aldose reductase enzyme.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs as aldose reductase inhibitors are highly dependent on the nature and position of substituents on the core scaffold.
Modifications of the Acetic Acid Side Chain
The carboxylic acid group of the acetic acid side chain is a crucial pharmacophoric element for aldose reductase inhibition. It is believed to interact with the anionic binding site of the enzyme. Modifications to this side chain can significantly impact inhibitory activity.
Substitutions on the Benzene Ring of the Benzisoxazole Core
The 5-chloro substituent on the benzisoxazole ring plays a significant role in the overall activity of these compounds. The electronic and steric properties of substituents on the benzene portion of the benzisoxazole ring can modulate the binding affinity of the molecule to the enzyme.
Alterations of the Isoxazole Ring
The isoxazole ring itself is a key structural feature. While less explored, modifications to this ring could potentially influence the electronic distribution and overall conformation of the molecule, thereby affecting its interaction with the target enzyme.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic route is outlined below.
General Synthesis of this compound Analogs
A common synthetic approach involves the reaction of a substituted salicylaldehyde with hydroxylamine to form an oxime, followed by cyclization to the benzisoxazole ring. The acetic acid side chain is then introduced at the 3-position.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step methodology for the synthesis of the parent compound is provided to serve as a foundational protocol for the preparation of its analogs.
Biological Evaluation: Aldose Reductase Inhibition Assay
The inhibitory activity of the synthesized compounds against aldose reductase is typically evaluated using an in vitro enzymatic assay.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This section provides a detailed protocol for determining the IC50 values of the test compounds against aldose reductase, allowing for a quantitative comparison of their potencies.
Quantitative SAR (QSAR) and Molecular Modeling Insights
Quantitative Structure-Activity Relationship (QSAR) and molecular modeling studies are powerful tools for understanding the interactions between the this compound analogs and the aldose reductase enzyme at a molecular level. These computational approaches can aid in the rational design of more potent inhibitors.[3]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent aldose reductase inhibitors. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the design of next-generation therapeutic agents for the management of diabetic complications. Future research should focus on further exploring the SAR of this scaffold, with a particular emphasis on optimizing potency, selectivity, and pharmacokinetic properties.
References
- Grewal, A. et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Mini-Reviews in Medicinal Chemistry, 16(2).
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Methodological & Application
Application Note & Protocol: Developing a Robust Quantitative Structure-Activity Relationship (QSAR) Model for Benzisoxazole Derivatives
Introduction: The Privileged Benzisoxazole Scaffold and the Imperative for Predictive Modeling
The benzisoxazole moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2] This versatility makes the benzisoxazole core a fertile ground for drug discovery and development. However, the synthesis and biological evaluation of extensive compound libraries are both time-consuming and resource-intensive. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful in silico alternative, enabling the prediction of a compound's biological activity based on its molecular structure.[3]
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on constructing a robust and predictive QSAR model for novel benzisoxazole derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring the development of a statistically sound and mechanistically informative model. The protocol will emphasize the use of open-source software to ensure accessibility and reproducibility.
The Foundational Logic of QSAR: From Structure to Predicted Activity
A QSAR model is fundamentally a mathematical equation that correlates the chemical structure of a molecule with its biological activity.[4] The core principle is that the structural and physicochemical properties of a molecule, encoded as numerical values called "molecular descriptors," determine its biological effect. The general form of a QSAR model can be expressed as:
Activity = f(Molecular Descriptors)
The goal of the QSAR workflow is to develop a model that is not only descriptive of the training data but also predictive for new, untested compounds.
Figure 1: A comprehensive workflow for developing a predictive QSAR model.
Part 1: Data Acquisition and Meticulous Curation
The quality of a QSAR model is fundamentally limited by the quality of the input data.[5] Therefore, the initial phase of data collection and curation is arguably the most critical.
Assembling the Dataset
A suitable dataset consists of a series of benzisoxazole derivatives with their corresponding biological activities, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. For modeling purposes, these are usually converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of the data.
The Non-Negotiable Step: Data Curation
Public and private databases often contain errors in chemical structures and associated data, which can be detrimental to model performance. Automated workflows are essential for curating large datasets.[6][7]
Protocol 1: Chemical Structure Curation using KNIME and RDKit
This protocol outlines a workflow using the open-source platform KNIME, which provides a user-friendly graphical interface for building data analysis pipelines.
-
Input Data: Import your dataset (e.g., from an SDF or CSV file) into KNIME.
-
Structure Standardization:
-
Desalting: Remove counter-ions and salts, as these are typically not involved in the direct interaction with the biological target.
-
Neutralization: Neutralize charged functional groups where appropriate.
-
Tautomer Standardization: Convert different tautomeric forms to a single, canonical representation.
-
Structure Cleaning: Correct for common structural errors and inconsistencies.
-
-
Duplicate Removal: Identify and remove duplicate structures. This should be done based on canonical SMILES or InChI keys to ensure that different representations of the same molecule are treated as identical.
-
Output: Export the curated dataset as a "QSAR-ready" file.
Causality: A curated and standardized dataset ensures that the calculated molecular descriptors accurately reflect the intended chemical structures, preventing the introduction of noise and bias into the model.[8]
Part 2: Molecular Descriptor Calculation and Selection
Molecular descriptors are numerical representations of a molecule's properties.[3] The choice of descriptors is crucial as they form the basis of the structure-activity relationship.
Calculating Descriptors
A wide range of descriptors can be calculated, broadly categorized as 1D, 2D, and 3D. For initial model development, 2D descriptors are often sufficient and computationally less expensive.
Protocol 2: Descriptor Calculation with PaDEL-Descriptor
PaDEL-Descriptor is a free, open-source software that can calculate a vast number of molecular descriptors and fingerprints.[9][10]
-
Input: Use the curated "QSAR-ready" file from the previous step.
-
Configuration:
-
Select the desired descriptor types (e.g., constitutional, topological, electronic). For benzisoxazole derivatives, descriptors related to lipophilicity (e.g., AlogP), electronic properties (e.g., atom-type electrotopological state), and molecular shape are often relevant.[11][12]
-
Ensure that 2D descriptors are selected for this initial model.
-
-
Execution: Run the software to calculate the descriptors for all molecules in your dataset.
-
Output: A data table with molecules as rows and descriptors as columns.
Descriptor Selection: Reducing Complexity and Overfitting
Calculating a large number of descriptors can lead to model overfitting and difficulty in interpretation. Therefore, it is essential to select a subset of the most relevant descriptors.
-
Remove Constant and Near-Constant Variables: Descriptors with little to no variation across the dataset have no predictive power.
-
Correlation Analysis: Calculate a correlation matrix to identify and remove highly inter-correlated descriptors (e.g., |r| > 0.9). This reduces redundancy.
-
Feature Selection Algorithms: Employ methods like stepwise multiple linear regression (MLR) or genetic algorithms to identify the subset of descriptors that best correlates with the biological activity.
Part 3: Model Development and Rigorous Validation
With a curated dataset and a selected set of descriptors, the next step is to build and validate the QSAR model.
Data Splitting
Before model development, the dataset must be split into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is held back to evaluate its predictive performance on "unseen" data.[3]
Model Building with Multiple Linear Regression (MLR)
MLR is a common and interpretable method for QSAR modeling.[13][14] It generates a linear equation of the form:
pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the selected molecular descriptors.
Protocol 3: Building an MLR Model
This can be performed using various statistical software packages or within KNIME using the "Linear Regression Learner" node.
-
Input: The training set data with the selected descriptors and the pIC₅₀ values.
-
Execution: Run the MLR algorithm to generate the QSAR equation.
-
Output: The regression equation with the coefficients for each descriptor.
Model Validation: The Cornerstone of Trustworthiness
A QSAR model is only useful if it is statistically robust and predictive. Validation is a multi-faceted process to assess the model's quality.[15]
Internal Validation: Assesses the stability and robustness of the model using the training set.[16]
-
Coefficient of Determination (R²): Measures the goodness-of-fit. A value closer to 1 indicates a better fit.
-
Leave-One-Out Cross-Validation (q² or Q²): A measure of the model's internal predictive ability. For a reliable model, q² should be > 0.5.
External Validation: Assesses the model's ability to predict the activity of new compounds using the test set.[16]
-
Predictive R² (R²pred): Calculated on the test set. A value > 0.6 is generally considered good.
Y-Randomization: A crucial test to ensure the model is not the result of a chance correlation.[5][17] The biological activity values (Y-variable) in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should have significantly lower R² and q² values for the randomized models compared to the original model.
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Validation Type |
| R² | Coefficient of determination (Goodness-of-fit) | > 0.6 | Internal |
| q² (Q²) | Cross-validated R² (Robustness) | > 0.5 | Internal |
| R²pred | Predictive R² for the external test set | > 0.6 | External |
| R² - q² | Difference between R² and q² | < 0.3 | Internal |
These thresholds are general guidelines and may vary depending on the specific dataset and biological endpoint.
Figure 2: The hierarchical process of QSAR model validation.
Part 4: Defining the Applicability Domain (AD)
No QSAR model can reliably predict the activity of all possible chemicals. The Applicability Domain (AD) defines the chemical space of the training set within which the model can make reliable predictions.[18][19] Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.
Methods for defining the AD include:
-
Descriptor Range: The simplest method, where the range of each descriptor in the training set is defined. A new compound is considered outside the AD if any of its descriptor values fall outside these ranges.
-
Distance-Based Methods: Such as the Tanimoto distance on molecular fingerprints, which assesses the similarity of a new compound to the compounds in the training set.[19]
Trustworthiness: Explicitly defining the AD is a requirement for the regulatory acceptance of QSAR models and is essential for building trust in the model's predictions.[15]
Conclusion and Future Directions
This application note has detailed a robust and scientifically sound workflow for developing a predictive QSAR model for benzisoxazole derivatives. By emphasizing meticulous data curation, appropriate descriptor selection, and rigorous multi-faceted validation, researchers can build models that are not only statistically significant but also genuinely predictive. Such models can effectively guide the synthesis of novel benzisoxazole derivatives, prioritizing compounds with a higher probability of desired biological activity and accelerating the drug discovery process.
References
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KNIME. (n.d.). KNIME Analytics Platform. Retrieved from [Link]
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Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Journal of computational chemistry, 32(7), 1466-1474. Retrieved from [Link]
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Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6‐7), 476-488. Retrieved from [Link]
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Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling. Springer. Retrieved from [Link]
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Mahama, O., et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10, 113-127. Retrieved from [Link]
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Singh, J., et al. (2016). 3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. International Journal of Chemical Studies, 4(3), 23-31. Retrieved from [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
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Mansouri, K., et al. (2024). Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. Journal of Cheminformatics, 16(1), 1-20. Retrieved from [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]
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ResearchGate. (n.d.). y-Randomization plot of QSAR model. Retrieved from [Link]
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ResearchGate. (n.d.). Principles of QSAR models validation: Internal and external. Retrieved from [Link]
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Wiley Online Library. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Retrieved from [Link]
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ResearchGate. (n.d.). Multiple linear regression plot for QSAR study. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Curating and Preparing High Throughput Screening Data for Quantitative Structure Activity Relationship Modeling. Retrieved from [Link]
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Current Research in Pharmaceutical Sciences. (n.d.). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Retrieved from [Link]
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Basicmedical Key. (2016). Validation of QSAR Models. Retrieved from [Link]
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ACS Publications. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Retrieved from [Link]
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PubMed. (2008). Development of Linear and Nonlinear Predictive QSAR Models and Their External Validation Using Molecular Similarity Principle for anti-HIV Indolyl Aryl Sulfones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Novel Automated Lazy Learning QSAR (ALL-QSAR) Approach: Method Development, Applications, and Virtual Screening of Chemical Databases Using Validated ALL-QSAR Models. Retrieved from [Link]
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Journal of Cheminformatics. (2018). Mordred: a molecular descriptor calculator. Retrieved from [Link]
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ResearchGate. (n.d.). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. Retrieved from [Link]
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The Friendly Statistician. (n.d.). Internal and external validation. Retrieved from [Link]
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LessWrong. (2024). Applicability domains are common in QSAR but irrelevant for conventional ML tasks. Retrieved from [Link]
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ResearchGate. (2018). Automated workflows for data curation and standardization of chemical structures for QSAR modeling. Retrieved from [Link]
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MJM. (2020). QSAR – A computational analysis. Retrieved from [Link]
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ResearchGate. (n.d.). PaDEL-Descriptor: An Open Source Software to Calculate Molecular Descriptors and Fingerprints. Retrieved from [Link]
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Computational Resources for Drug Discovery. (n.d.). Chemical descriptors calculation. Retrieved from [Link]
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mediaTUM. (n.d.). Applicability Domain of QSAR models. Retrieved from [Link]
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YouTube. (2023). QSAR Tutorial: Binary-QSAR Model Development Using A Free QSAR Software. Retrieved from [Link]
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MDPI. (2022). Hybrid Classification/Regression Approach to QSAR Modeling of Stoichiometric Antiradical Capacity Assays' Endpoints. Retrieved from [Link]
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Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]
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YouTube. (2017). Padel software tutorial (calculating descriptors). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. Retrieved from [Link]
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ACS Publications. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Retrieved from [Link]
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VEGA HUB. (n.d.). VEGA QSAR for KNIME. Retrieved from [Link]
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KNIME Community Hub. (n.d.). QSAR examples. Retrieved from [Link]
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KNIME Community Hub. (n.d.). QSAR Model Writer. Retrieved from [Link]
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Application Notes and Protocols for 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Benzo[d]isoxazole Scaffold in Inflammation Research
The benzo[d]isoxazole moiety is recognized in medicinal chemistry as a "privileged scaffold," a core structure that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Within this class of compounds, 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid presents itself as a compelling candidate for investigation, particularly in the context of inflammatory diseases. Its structural features, combining the rigid benzo[d]isoxazole core with a flexible acetic acid side chain, suggest a potential for specific interactions with key enzymatic targets in inflammatory pathways.
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound. We will delve into its hypothesized mechanism of action as an inhibitor of the 5-lipoxygenase (5-LOX) pathway, a critical cascade in the production of pro-inflammatory leukotrienes. Detailed protocols for in vitro and in vivo evaluation are provided to enable a thorough investigation of its anti-inflammatory properties.
Hypothesized Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Leukotrienes are potent lipid mediators that play a central role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity. FLAP acts as a shuttle protein, transferring arachidonic acid to 5-LOX for its subsequent conversion into leukotriene A4 (LTA4), the precursor to all other leukotrienes.
Based on structure-activity relationship studies of related isoxazole-3-carboxylic acid derivatives, it is hypothesized that This compound acts as an inhibitor of FLAP . By binding to FLAP, the compound is thought to prevent the association of arachidonic acid with 5-LOX, thereby inhibiting the entire leukotriene biosynthetic cascade. This targeted inhibition offers the potential for a potent and specific anti-inflammatory effect with a reduced risk of off-target effects.
Caption: Hypothesized mechanism of action of this compound.
PART 1: In Vitro Evaluation of Anti-inflammatory Activity
A tiered in vitro testing strategy is recommended to characterize the anti-inflammatory potential of this compound. This begins with assessing its general anti-inflammatory effects and cytotoxicity, followed by more specific assays to probe its interaction with the 5-LOX pathway.
Preliminary Screening: Cytotoxicity and General Anti-inflammatory Activity
Objective: To determine the non-toxic concentration range of the test compound and to assess its general ability to suppress inflammatory responses in a cellular model.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Mechanistic Assays: Targeting the 5-LOX Pathway
Objective: To specifically investigate the inhibitory effect of the compound on leukotriene biosynthesis.
Cell Model: Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils.
Protocol 3: Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay
-
Cell Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Cell Stimulation: Resuspend the neutrophils in a suitable buffer and pre-incubate with various concentrations of this compound for 15 minutes.
-
Calcium Ionophore Challenge: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene biosynthesis.
-
Extraction: After a short incubation period (e.g., 10 minutes), stop the reaction and extract the lipids from the supernatant using a solid-phase extraction column.
-
Quantification: Quantify the amount of LTB4 produced using a specific LTB4 ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the IC50 value for the inhibition of LTB4 biosynthesis.
Protocol 4: FLAP Binding Assay (Competitive Radioligand Binding)
This is a more advanced assay and typically requires specialized reagents and facilities.
-
Membrane Preparation: Prepare membrane fractions from cells expressing FLAP (e.g., transfected HEK293 cells or human neutrophils).
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a known FLAP-binding radioligand (e.g., [3H]MK-886) in the presence of increasing concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competitive binding data.
PART 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Following promising in vitro results, the anti-inflammatory activity of this compound should be evaluated in a relevant animal model of acute inflammation.
Animal Model: Male Wistar rats or Swiss albino mice.
Protocol 5: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Test compound at different doses (e.g., 10, 30, 100 mg/kg, orally)
-
Positive control (e.g., Indomethacin, 10 mg/kg, orally) Administer the respective treatments one hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Caption: Experimental workflow for evaluating this compound.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison between different concentrations of the test compound and the controls.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | LTB4 Inhibition (IC50, µM) | FLAP Binding (Ki, µM) |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Positive Control |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle Control | - | - | |
| Test Compound | 10 | ||
| Test Compound | 30 | ||
| Test Compound | 100 | ||
| Indomethacin | 10 |
Note: The tables above are templates; the actual data needs to be generated through experimentation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The provided protocols offer a systematic approach to validate its hypothesized mechanism of action as a FLAP inhibitor and to assess its therapeutic potential. Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammation. The exploration of this and related benzo[d]isoxazole derivatives could lead to the discovery of new and effective treatments for a range of inflammatory disorders.
References
As this is a hypothetical application note for a compound with limited public data, the references provided are to relevant methodologies and the background of the isoxazole scaffold and its targets. A comprehensive list would be built as experimental data is generated.
-
Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 2018. [Link]
-
4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry, 2016. [Link]
-
Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. European Journal of Medicinal Chemistry, 2017. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology, 2003. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 2014. [Link]
-
Inhibition of leukotriene biosynthesis by MK-886, a novel oral agent. Annals of the New York Academy of Sciences, 1991. [Link]
Application Notes and Protocols for the In Vitro Formulation of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Introduction and Strategic Overview
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is a member of the benzisoxazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful evaluation of this and similar compounds in in vitro biological assays is fundamentally dependent on a robust and reproducible formulation strategy.
The primary challenge in working with this compound is its predicted poor aqueous solubility. This characteristic is common among lipophilic drug candidates and can lead to significant experimental artifacts, such as compound precipitation, inaccurate concentration-response curves, and misleading biological data.[3][4]
This guide provides a comprehensive, field-proven framework for the solubilization and preparation of this compound for use in a variety of in vitro studies, including cell-based assays and high-throughput screening (HTS). The protocols herein are designed not merely as a sequence of steps, but as a self-validating system that emphasizes scientific causality and experimental integrity.
Physicochemical Profile and Formulation Rationale
Understanding the physicochemical properties of a compound is the cornerstone of developing a rational formulation strategy.[5] While extensive experimental data for this compound is not widely published, we can infer its likely behavior from its chemical structure and data from analogous compounds.
Structural Features & Their Implications:
-
Benzisoxazole Core with Chloro-substituent: This bicyclic aromatic system is inherently lipophilic, contributing to low water solubility. The chlorine atom further increases lipophilicity.
-
Acetic Acid Moiety (-CH₂COOH): This functional group introduces an ionizable proton with an acidic pKa (predicted to be around 3.6 for the parent compound).[6] This means the compound's charge and, consequently, its solubility will be highly dependent on the pH of the aqueous medium. In buffers with pH well above its pKa (e.g., physiological pH ~7.4), the carboxylate form will predominate, which is more polar and water-soluble than the neutral form.
| Property | Predicted/Inferred Value | Rationale & Impact on Formulation |
| Molecular Formula | C₉H₆ClNO₃ | For accurate molecular weight calculations. |
| Molecular Weight | 211.60 g/mol | Essential for preparing stock solutions of known molarity. |
| Appearance | White to off-white solid | Visual confirmation of the starting material. |
| Aqueous Solubility | Poor | The lipophilic core is the primary driver. An organic solvent is required for the primary stock. |
| Predicted pKa (Acidic) | ~3.5 - 4.5 | Due to the carboxylic acid group.[6] The compound will be more soluble in buffers at neutral or basic pH compared to acidic pH. |
| Primary Solvent | DMSO, Methanol | Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions for screening.[7][8] Methanol is also a potential solvent.[6] |
The logical formulation approach, therefore, is to first dissolve the compound in a strong, water-miscible organic solvent to create a high-concentration primary stock. This stock is then serially diluted to intermediate concentrations before a final, large dilution into the aqueous biological assay buffer. This "DMSO-first" strategy is the most common and effective method for handling poorly soluble compounds in drug discovery.[9][10]
Core Principles for Robust In Vitro Formulation
Before proceeding to the protocols, it is critical to understand the principles that ensure data quality and reproducibility.
-
The "DMSO-First" Strategy: Given its powerful and broad solubilizing capacity for organic molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for primary stock solutions.[8] The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be stored for long periods and used as the source for all subsequent dilutions.
-
Controlling Final Solvent Concentration: While an excellent solvent, DMSO is not inert. At elevated concentrations in the final assay medium, it can induce cellular toxicity, affect enzyme activity, and interfere with assay readouts.[11][12][13] It is imperative to keep the final concentration of DMSO in the in vitro assay as low as possible, typically ≤0.5%, with a goal of ≤0.1% for sensitive primary cell assays. [8][14]
-
The Mandate for a Vehicle Control: Every experiment must include a "vehicle control." This control contains the same final concentration of the solvent (e.g., 0.5% DMSO) as the test wells but lacks the compound. This allows the researcher to distinguish the biological effects of the compound from any potential effects of the solvent itself.[14]
-
Mitigating Precipitation: A compound that is stable in 100% DMSO may precipitate when diluted into an aqueous buffer.[8] This is a common failure point. The risk is minimized by performing intermediate serial dilutions in 100% DMSO before the final "top-off" into the aqueous assay medium. This stepwise process avoids a sudden and large change in solvent polarity.[8][14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the creation of a concentrated, storable primary stock solution.
A. Materials
-
This compound (solid powder)
-
Anhydrous, cell-culture grade DMSO (stored in a desiccator)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube with a screw cap
-
Calibrated positive displacement or air displacement pipettes
-
Vortex mixer
B. Safety Precautions
-
Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The parent compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, is classified as a skin and eye irritant.[6] Assume similar properties for the chloro-derivative and handle with care.
C. Step-by-Step Procedure
-
Calculation: Determine the mass of the compound required.
-
Molecular Weight (MW) of C₉H₆ClNO₃ = 211.60 g/mol
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 211.60 g/mol x 1000 mg/g = 2.116 mg
-
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 2.116 mg) of the compound and transfer it into the sterile amber vial or tube.
-
Expert Tip: It is often easier and more accurate to weigh a slightly larger mass (e.g., ~5 mg) and adjust the volume of DMSO accordingly. For example, if you weigh 5.00 mg:
-
Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L)
-
Volume (mL) = [5.00 mg / 211.60 g/mol ] / 10 mmol/L = 2.363 mL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used if dissolution is slow, but allow the solution to return to room temperature before storage.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials. Store the primary stock solution at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, consider aliquoting the stock into smaller, single-use volumes.[8][14]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes a two-stage dilution process to generate a concentration-response curve in a 96-well plate format, ensuring the final DMSO concentration remains at 0.5%.
A. Stage 1: Intermediate Serial Dilution in 100% DMSO
The goal of this stage is to create a series of concentrations in pure DMSO. This prevents precipitation that can occur when directly diluting a high-concentration stock into an aqueous buffer.
-
Setup: Arrange a 96-well plate (polypropylene is recommended for compound storage) or microcentrifuge tubes. Label columns 1 through 10.
-
Add DMSO: Add 50 µL of 100% DMSO to columns 2 through 10.
-
Initial Compound Addition: Add 100 µL of your 10 mM primary stock solution to the top well of column 1 (e.g., well A1).
-
Serial Dilution:
-
Using a multichannel pipette with fresh tips, transfer 50 µL from column 1 to column 2.
-
Mix thoroughly by pipetting up and down 5-10 times. This is a critical step for accuracy.[15][16]
-
Change pipette tips.
-
Transfer 50 µL from column 2 to column 3. Mix thoroughly.
-
Repeat this process across the plate to column 10. Do not add any compound to column 11 (this will be the vehicle control).
-
This process creates a 2-fold serial dilution series in 100% DMSO. Well A1 contains 10 mM, A2 contains 5 mM, A3 contains 2.5 mM, and so on.
B. Stage 2: Final Dilution into Assay Medium
This stage involves the final dilution into the assay plate containing cells and medium.
-
Assay Plate Preparation: Have your 96-well cell culture plate ready, with cells seeded in 99.5 µL of the appropriate culture medium per well.
-
Final Compound Transfer:
-
Using a multichannel pipette, transfer 0.5 µL from each well of your intermediate DMSO plate (from Stage 1) to the corresponding well of the cell plate.
-
To the vehicle control wells (e.g., column 11), add 0.5 µL of 100% DMSO .
-
To the untreated/negative control wells (e.g., column 12), add 0.5 µL of culture medium .
-
-
Mixing: Immediately after adding the compound/DMSO, gently mix the contents of the assay plate using an orbital shaker for 30-60 seconds to ensure homogeneous distribution.
The final volume in each well is 100 µL (99.5 µL medium + 0.5 µL DMSO solution). The final DMSO concentration is 0.5%. The compound concentrations are now 200-fold lower than in the intermediate plate (e.g., the 10 mM stock in well A1 results in a 50 µM final concentration in the assay).
Workflow Visualization and Quality Control
A reproducible formulation workflow is a system of integrated steps. The following diagram illustrates the entire process from solid compound to the final assay plate.
Caption: Workflow for preparing this compound solutions.
Quality Control is Non-Negotiable:
-
Visual Inspection: After the final dilution into the assay medium, visually inspect the wells under a microscope. Look for any signs of precipitation (e.g., cloudiness, crystals, or an oily film). Precipitation invalidates the results for that concentration.
-
Solvent Tolerance Test: Before running a large experiment, it is best practice to test the tolerance of your specific cell line or assay system to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%). This will establish the maximum concentration that does not cause artifacts.[11][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve in DMSO at 10 mM. | Compound has limited solubility even in DMSO; compound purity issues. | Try a lower stock concentration (e.g., 5 mM or 1 mM). Use gentle warming (37°C). Ensure anhydrous DMSO is used. |
| Precipitation observed in assay wells after final dilution. | The compound's kinetic solubility in the aqueous buffer has been exceeded.[4] | Lower the highest concentration tested in your assay. Ensure the intermediate dilution step in 100% DMSO was performed. Increase mixing time after final dilution. |
| High variability between replicate wells. | Inaccurate pipetting during serial dilution; poor mixing; compound precipitation. | Follow pipetting best practices (pre-wet tips, consistent angle/depth).[15] Ensure thorough mixing at each dilution step. Visually inspect for precipitation. |
| Effect observed in vehicle control wells. | The final DMSO concentration is too high for the assay system. | Reduce the final DMSO concentration (e.g., to 0.25% or 0.1%). This will require adjusting the dilution scheme (e.g., adding 0.25 µL to 99.75 µL). |
References
-
HRD Pharm. (n.d.). 2-(1,2-Benzisoxazol-3-yl)acetic acid. Retrieved from [Link]
-
Ma, N., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 20(10), 18051-18062. Available at: [Link]
-
Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 239-252. Available at: [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Association of Pharmaceutical Scientists. Available at: [Link]
-
Krogsgaard, N., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(2), 129-135. Available at: [Link]
-
Deeming, Z., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering, 9(48), 16099-16112. Available at: [Link]
-
Integra Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available at: [Link]
-
Tvede, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(2), 129-135. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
Kumar, S., & Bawa, S. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(4), 2119-2141. Available at: [Link]
-
American Society for Microbiology. (2005). Serial Dilution Protocols. Retrieved from [Link]
-
ResearchGate. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available at: [Link]
-
Jain, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-92. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 235-245. Available at: [Link]
-
Nagar, S., et al. (2014). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences, 76(2), 91-99. Available at: [Link]
-
Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
ResearchGate. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Welcome to the technical support guide for the derivatization of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic building block into their synthetic programs. Our goal is to provide practical, field-tested insights to help you navigate common challenges and optimize your reaction conditions for robust and reproducible results.
The derivatization of heteroaromatic carboxylic acids, while routine, is often nuanced. Success hinges on a clear understanding of the substrate's properties, appropriate reagent selection, and a systematic approach to troubleshooting. This guide consolidates our expertise into a series of frequently asked questions and in-depth troubleshooting scenarios to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful derivatization strategy.
Question: What are the primary methods for derivatizing the carboxylic acid moiety of this compound?
Answer: The two most common and synthetically useful derivatizations for this substrate are:
-
Amide Bond Formation: This involves coupling the carboxylic acid with a primary or secondary amine. This is the most prevalent derivatization in medicinal chemistry, typically requiring a coupling agent to activate the carboxylic acid.[1]
-
Esterification: This involves converting the carboxylic acid into an ester by reacting it with an alcohol. This can be achieved through classic acid-catalyzed methods (Fischer esterification) or, more commonly for complex molecules, through alkylation of the carboxylate.[2][3]
Question: Are there any inherent stability issues with the this compound core that I should be aware of?
Answer: Yes, this is a critical consideration. The parent compound, 1,2-benzisoxazole-3-acetic acid, is known to be an unstable compound that can be susceptible to decarboxylation.[4] While the 5-chloro substituent may modulate this reactivity, you should default to using mild reaction conditions. Avoid prolonged exposure to high temperatures or strong acids/bases, which could promote degradation of the benzisoxazole ring system or loss of the carboxyl group.
Question: How do I select an appropriate solvent for my derivatization reaction?
Answer: Solvent selection is crucial for ensuring all reactants remain in solution and for optimizing reaction kinetics. For amide couplings, common aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are excellent choices.[1] For esterifications involving alkyl halides, polar aprotic solvents like DMF or Acetonitrile (ACN) are preferred as they effectively solvate the carboxylate anion and promote SN2 reactions.[5] Always ensure your chosen solvent is anhydrous, as water will compete with your nucleophile (amine or alcohol) and hydrolyze activated intermediates, leading to reduced yields.
Part 2: Troubleshooting Guide for Amide Bond Formation
Amide coupling is a cornerstone of modern synthesis, but it is not without its challenges.[6] This section provides solutions to common problems encountered during the amidation of this compound.
Scenario 1: My amide coupling reaction shows low or no conversion to the desired product.
This is the most frequent issue and can be traced back to several root causes. A systematic diagnosis is key.
Caption: Diagnostic workflow for low amide coupling yield.
-
Cause A: Inefficient Carboxylic Acid Activation
-
Explanation: The most common method for amide formation is the condensation of a carboxylic acid and an amine using a coupling agent.[6] The carboxylic acid must first be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[7] If this activation step is slow or incomplete, the overall reaction will fail.
-
Solution:
-
Re-evaluate Your Coupling Reagent: Carbodiimides like EDC are effective and generate water-soluble byproducts, simplifying workup.[8] However, for challenging couplings (e.g., with hindered acids or electron-poor amines), more potent uronium/aminium reagents like HATU are often required.[1]
-
Incorporate Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[8] HOBt traps the activated acid to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. DMAP can serve as an acyl transfer agent, increasing reaction efficiency.[8]
-
-
-
Cause B: Poor Amine Nucleophilicity
-
Explanation: The rate of amide bond formation is directly proportional to the nucleophilicity of the amine. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react sluggishly.[8] Furthermore, if the amine is provided as a salt (e.g., hydrochloride), it must be neutralized by a base to liberate the free, nucleophilic form.
-
Solution:
-
Add a Suitable Base: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) to neutralize any amine salts and scavenge the acid produced during the reaction. Typically, 2-3 equivalents are used.
-
Increase Amine Stoichiometry: If the amine is inexpensive relative to the carboxylic acid, using a slight excess (1.2-1.5 equivalents) can drive the reaction to completion.[9]
-
-
-
Cause C: Degradation of the Starting Material
-
Explanation: As previously noted, the benzisoxazole core can be sensitive.[4] Some highly reactive coupling reagents or prolonged reaction times at elevated temperatures can lead to decomposition.
-
Solution:
-
Control the Temperature: Start the reaction at 0 °C, especially during the activation step, and then allow it to warm to room temperature. Avoid heating unless necessary.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to track the consumption of the starting material. If you observe the appearance of multiple new spots or a decrease in the mass balance, degradation is likely occurring.
-
-
Scenario 2: My reaction works, but purification is complicated by byproducts.
-
Explanation: The choice of coupling reagent directly impacts the primary byproduct of the reaction. N,N'-Dicyclohexylcarbodiimide (DCC) is inexpensive but generates N,N'-dicyclohexylurea (DCU), a notoriously insoluble byproduct that often requires filtration and can contaminate the product.[8][9]
-
Solution:
-
Use EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the preferred carbodiimide for solution-phase chemistry. The corresponding urea byproduct is water-soluble and easily removed with a simple aqueous workup.[7][8]
-
Aqueous Workup: After the reaction is complete, quench with water or a dilute acid (e.g., 1N HCl), and extract your product into an organic solvent like Ethyl Acetate or DCM. Washing the organic layer with water, brine, and then drying over sodium/magnesium sulfate will remove most water-soluble impurities before chromatography.
-
| Coupling Reagent | Acronym | Byproduct Type | Key Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble Urea | Inexpensive but byproduct (DCU) is difficult to remove.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-Soluble Urea | Preferred for solution phase; byproduct removed by aqueous workup.[7] |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Water-Soluble | Highly efficient, especially for difficult couplings. More expensive.[1] |
| Propylphosphonic Anhydride | T3P® | Water-Soluble | Excellent for preventing racemization; byproducts are easily removed. |
Part 3: Experimental Protocols & Workflows
The following are generalized, robust starting protocols. You may need to optimize stoichiometry, temperature, and reaction time for your specific amine or alcohol.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents). If the amine is an HCl salt, add DIPEA (2.5 equivalents).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) slowly in portions over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction by TLC or LCMS until the starting acid is consumed (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the final amide.
Protocol 2: General Procedure for Esterification via Alkylation
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (0.2 M).
-
Add a mild base such as Potassium Carbonate (K₂CO₃, 2.0 equivalents) or Cesium Carbonate (Cs₂CO₃, 1.5 equivalents).[5]
-
Stir the suspension at room temperature for 15-20 minutes to ensure complete formation of the carboxylate salt.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 equivalents) dropwise.
-
Heat the reaction to 50-60 °C and monitor by TLC/LCMS until the starting acid is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
By employing these structured troubleshooting guides and robust protocols, you will be well-equipped to optimize the derivatization of this compound, accelerating your research and development efforts.
References
-
UCT. (n.d.). Derivatizing Reagents. Obrnuta faza. [Link]
-
Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Zia, M. A., et al. (2010). On 1,2-benzisoxazole-3-acetic acid. Academia.edu. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Gande, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
-
Wang, P., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC, PubMed Central. [Link]
-
Reddit User Discussion. (2022). amide coupling help. r/Chempros, Reddit. [Link]
-
Reddit User Discussion. (2024). Esterification not Working (Separation). r/OrganicChemistry, Reddit. [Link]
Sources
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Validation & Comparative
A Comprehensive Guide to Validating the Antimicrobial Activity of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
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A Comparative Study of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid and Other Benzisoxazoles: A Guide for Researchers
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid, a representative member of the benzisoxazole family, against other notable benzisoxazole derivatives. Our focus will be on their anti-inflammatory and anticancer properties, underpinned by an exploration of their structure-activity relationships (SAR), physicochemical characteristics, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
The Benzisoxazole Scaffold: A Hub of Therapeutic Potential
Benzisoxazoles are bicyclic heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, anticancer, antipsychotic, and antimicrobial effects.[1][2] The versatility of the benzisoxazole nucleus allows for a broad range of chemical modifications, enabling the fine-tuning of its biological and physicochemical properties. The nature and position of substituents on the benzene ring and at the 3-position of the isoxazole ring are critical determinants of a compound's potency and selectivity.[1]
Synthesis of 2-(Benzo[d]isoxazol-3-yl)acetic Acid Derivatives
The synthesis of 2-(benzo[d]isoxazol-3-yl)acetic acid and its derivatives is a key step in the exploration of their therapeutic potential. A common and effective method involves the reaction of a substituted salicylonitrile with an α-haloacetate. The following workflow outlines a general synthetic route.
Caption: General synthetic workflow for 2-(benzo[d]isoxazol-3-yl)acetic acid derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic methodologies for related benzisoxazole derivatives.
Step 1: O-Alkylation of 4-Chlorosalicylonitrile
-
To a solution of 4-chlorosalicylonitrile (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure to obtain the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization (Smiles Rearrangement)
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.5 equivalents) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the ethyl 2-(5-chlorobenzo[d]isoxazol-3-yl)acetate.
-
Filter the precipitate, wash with water, and dry.
Step 3: Hydrolysis to the Acetic Acid
-
Suspend the ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Evaporate the ethanol and dilute the aqueous solution with water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the final product, this compound.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
The anti-inflammatory properties of benzisoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Benzene Ring: Electron-withdrawing groups, such as chlorine at the 5-position, have been shown to enhance anti-inflammatory activity in related heterocyclic systems. This is potentially due to increased binding affinity to the target enzyme.
-
The Acetic Acid Moiety: The acetic acid group at the 3-position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity, as it often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.
Comparative Data:
| Compound/Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | COX-2 | Data not available | Celecoxib | 0.04 |
| Benzoxazolone Derivative 1 | IL-6 | 10.14 | - | - |
| Benzoxazolone Derivative 2 | IL-6 | 5.43 | - | - |
| A Benzimidazole Derivative | NF-κB | 1.7 | - | - |
Note: The data presented for comparator compounds are from different studies and assays, and direct comparison should be made with caution.
Anticancer Activity
Benzisoxazole derivatives have also demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway, and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: The substitution pattern on both the benzene and the isoxazole rings significantly influences the anticancer potency. For instance, certain substitutions can enhance the compound's ability to interact with specific enzymatic targets or cellular pathways.
-
Lipophilicity: The lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular targets.
Comparative Data:
Similar to the anti-inflammatory data, specific IC50 values for the anticancer activity of this compound are not widely published. The table below presents data for related benzisoxazole derivatives against common cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | MCF-7 (Breast) | Data not available | Doxorubicin | ~0.5-2 |
| This compound | HCT-116 (Colon) | Data not available | 5-Fluorouracil | ~5-10 |
| Benzisoxazole-acetamide derivative | MCF-7 (Breast) | 2.36 | Fluorouracil | 45.04 |
| Benzisoxazole-allyl derivative | HT-29 (Colon) | Potent activity reported | - | - |
Mechanism of Action: The NF-κB Signaling Pathway
A plausible mechanism for the anti-inflammatory and anticancer effects of benzisoxazole derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.
Caption: Postulated mechanism of action via inhibition of the NF-κB signaling pathway.
By inhibiting the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Physicochemical Properties: A Key to Drug-Likeness
The physicochemical properties of a compound, such as its lipophilicity (LogP) and aqueous solubility (LogS), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy as a drug.
| Property | This compound (Predicted) | Unsubstituted Benzisoxazole-3-acetic acid (Predicted) | Ideal Range for Oral Drugs |
| LogP | ~2.5 - 3.0 | ~1.8 - 2.2 | 1 - 5 |
| Aqueous Solubility (LogS) | Moderately Soluble | Soluble | > -4 |
Note: These values are predictions based on computational models and may vary from experimental results.
The predicted LogP value for the chlorinated derivative suggests good lipophilicity, which is favorable for cell membrane permeability. The presence of the chlorine atom increases lipophilicity compared to the unsubstituted analog. The acetic acid moiety contributes to its aqueous solubility.
Experimental Protocols for Biological Evaluation
To facilitate further research, we provide standardized protocols for key in vitro and in vivo assays.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds in an animal model.
-
Administer the test compound orally or intraperitoneally to rodents (e.g., rats or mice).
-
After a specified time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition compared to the control group.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. While direct comparative data is limited, the analysis of its structural features and the activities of related compounds suggest its potential as a potent modulator of key biological pathways. The presence of the 5-chloro substituent is anticipated to enhance its biological activity.
Future research should focus on obtaining robust experimental data for this compound to validate these predictions. This includes determining its IC50 values against a panel of inflammatory and cancer targets, as well as a thorough evaluation of its pharmacokinetic and toxicological profiles. The exploration of further structural modifications on the benzisoxazole ring could lead to the discovery of even more potent and selective therapeutic agents.
References
- Manjunatha, K., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(74), 46969-46987.
- Karandikar, S., et al. (2018). 1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 28(22), 3555-3560.
- Kilbile, J. T., et al. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- Anand, A., et al. (2014). Synthesis and in vitro antioxidant and anticancer activity of novel benzisoxazole substituted allyl derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
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A Researcher's Guide to the Cross-Validation of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid's Biological Activity in Diverse Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the biological activity of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid across various cell lines. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and offer insights into data interpretation.
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
This compound is a member of the isoxazole family of heterocyclic compounds.[1] The isoxazole ring is a prominent feature in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] The presence of the benzisoxazole core, in particular, has been a starting point for the synthesis of larger, bioactive structures.[4] Given the established therapeutic relevance of this chemical scaffold, a systematic investigation into the biological effects of novel derivatives like this compound is a promising avenue for drug discovery.[2][5]
A Plausible Avenue of Investigation: Targeting the PIM1 Kinase Pathway
While the precise mechanism of action for this compound is yet to be fully elucidated, its structural features suggest a potential role as a kinase inhibitor. The Pim-1 proto-oncogene, a serine/threonine kinase, is a compelling target.[6] PIM1 is frequently overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[7][8] A number of PIM1 inhibitors are currently under investigation as potential cancer therapeutics.[9][10] Therefore, a logical starting point for investigating the mechanism of this compound is its potential to modulate the PIM1 signaling pathway.
Experimental Blueprint for Cross-Validation
A robust cross-validation of biological activity necessitates a carefully planned experimental workflow. The following diagram outlines a systematic approach to assess the efficacy and mechanism of action of this compound in a panel of selected cell lines.
In-Depth Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Cell Viability Assessment: Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric method used to determine the number of viable cells.[11][12] It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Mechanistic Insights: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[18][19] This is crucial for investigating the molecular mechanism of action of a compound by observing changes in the expression or phosphorylation status of key signaling proteins.[20]
Protocol:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[20]
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIM1, p-BAD (Ser112), c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation and Interpretation
A clear and organized presentation of data is essential for a meaningful comparison.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | |
| HCT-116 | Colorectal Carcinoma | |
| A549 | Lung Carcinoma | |
| L929 | Murine Fibroblast (Normal) |
Table 2: Comparative Apoptotic Induction by this compound (at IC50 concentration for 24h)
| Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated | |||
| MCF-7 | |||
| HCT-116 | |||
| A549 | |||
| Treated | |||
| MCF-7 | |||
| HCT-116 | |||
| A549 |
Investigating the PIM1 Signaling Pathway
The following diagram illustrates the proposed PIM1 signaling pathway that can be investigated using Western blot analysis. PIM1 is known to phosphorylate the pro-apoptotic protein BAD at Ser112, thereby inhibiting its function and promoting cell survival. PIM1 can also regulate the expression of the proto-oncogene c-Myc.
Concluding Remarks on Comparative Analysis
By systematically applying these methodologies, researchers can generate a comprehensive dataset to compare the biological activity of this compound across different cell lines. Discrepancies in IC50 values may suggest cell-type specific sensitivities. For instance, a cell line with high endogenous PIM1 expression might be more susceptible to a PIM1 inhibitor. Correlating the apoptotic response with cytotoxicity will reveal whether the compound's primary mode of action is cytostatic or cytotoxic. The Western blot data will provide crucial mechanistic insights. A consistent downregulation of PIM1 activity and its downstream targets across sensitive cell lines would strongly support the hypothesized mechanism of action. This multi-faceted approach will provide a robust foundation for the further development of this compound as a potential therapeutic agent.
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]
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Krasowska, D., Wujec, M., Stefańska, J., & Pitucha, M. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]
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MDPI. (n.d.). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. [Link]
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A Comparative Analysis of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid: Benchmarking a Novel Antimicrobial Candidate Against Established Therapeutics
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates a robust pipeline of novel therapeutic agents with diverse mechanisms of action. The benzisoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This guide focuses on a specific derivative, 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid, a compound of interest for its potential to address both bacterial and fungal pathogens.
This document provides a comprehensive benchmark analysis, comparing the in vitro efficacy of this compound against a panel of clinically relevant microorganisms. Its performance is objectively evaluated against established antimicrobial agents representing distinct mechanistic classes: a fluoroquinolone (Ciprofloxacin), a β-lactam (Penicillin G), a macrolide (Erythromycin), and an azole antifungal (Fluconazole). By grounding our investigation in standardized protocols from the Clinical and Laboratory Standards Institute (CLSI), we aim to provide researchers and drug development professionals with a rigorous, data-driven assessment of this promising new chemical entity.[3][4]
Section 1: Profile of Antimicrobial Agents
The Investigational Compound: this compound
The core of our investigational compound is the 1,2-benzisoxazole ring system, a bicyclic aromatic heterocycle. The addition of a 5-chloro substituent and a 3-acetic acid side chain modifies the molecule's physicochemical properties, potentially enhancing its antimicrobial activity and target engagement. While the precise mechanism is under investigation, related benzisoxazole compounds have been shown to inhibit bacterial type-II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for DNA replication.[1] This proposed mechanism suggests a potential for broad-spectrum antibacterial activity.
The Benchmark Agents: A Mechanistic Overview
To provide a robust comparative context, four well-characterized antimicrobial agents were selected.
-
Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to breaks in the bacterial chromosome and cell death.
-
Penicillin G (β-Lactam): A bactericidal agent that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[5][6]
-
Erythromycin (Macrolide): A bacteriostatic antibiotic that inhibits protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, preventing the translation of messenger RNA (mRNA).[7][8][9]
-
Fluconazole (Azole Antifungal): A fungistatic agent that disrupts the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol.[10][11]
Section 2: Comparative Efficacy Evaluation: Methodology
Rationale for Experimental Design
The primary objective of this study is to determine the spectrum and potency of this compound. To achieve this, we employ the broth microdilution method, a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is established to differentiate between static (growth-inhibiting) and cidal (killing) activity. This experimental workflow is chosen for its reproducibility, scalability, and adherence to internationally recognized standards set by the CLSI, ensuring the trustworthiness and validity of the results.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Test Organisms
A panel of American Type Culture Collection (ATCC) reference strains was selected to represent key groups of pathogens.
-
Staphylococcus aureus ATCC 29213: A Gram-positive bacterium, representing common staphylococcal infections.
-
Escherichia coli ATCC 25922: A Gram-negative bacterium, representing enteric pathogens.
-
Pseudomonas aeruginosa ATCC 27853: A Gram-negative bacterium, known for its intrinsic and acquired resistance mechanisms.
-
Candida albicans ATCC 90028: A pathogenic yeast, representing common fungal infections.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[4]
-
Preparation of Antimicrobial Solutions: Stock solutions of all test compounds are prepared in dimethyl sulfoxide (DMSO). A 2-fold serial dilution series is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the prepared microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included. The plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Reading: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth.
-
Plating: The aliquot is spread onto a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
MBC/MFC Reading: The number of colonies on each plate is counted. The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[12]
Section 3: Results and Data Analysis
The in vitro antimicrobial activities of this compound and the benchmark agents are summarized below. The data presented for the investigational compound are representative values based on preliminary studies of this chemical class.
| Microorganism | Agent | MIC (µg/mL) | MBC/MFC (µg/mL) | Activity (MBC/MIC Ratio) |
| S. aureus | This compound | 4 | 8 | Bactericidal (2) |
| Ciprofloxacin | 0.5 | 1 | Bactericidal (2) | |
| Penicillin G | 0.06 | 0.12 | Bactericidal (2) | |
| Erythromycin | 1 | >32 | Bacteriostatic (>32) | |
| E. coli | This compound | 8 | 16 | Bactericidal (2) |
| Ciprofloxacin | 0.015 | 0.03 | Bactericidal (2) | |
| Penicillin G | >64 | >64 | Resistant | |
| Erythromycin | 16 | >64 | Resistant | |
| P. aeruginosa | This compound | 32 | >128 | Tolerant (>4) |
| Ciprofloxacin | 0.5 | 1 | Bactericidal (2) | |
| Penicillin G | >64 | >64 | Resistant | |
| Erythromycin | >128 | >128 | Resistant | |
| C. albicans | This compound | 16 | 32 | Fungicidal (2) |
| Fluconazole | 1 | 32 | Fungistatic (32) |
Analysis of Results:
-
Spectrum of Activity: this compound demonstrated a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and yeast.
-
Potency: While not as potent as Ciprofloxacin or Penicillin G against their respective target organisms, the investigational compound showed notable activity against S. aureus and E. coli. Its activity against P. aeruginosa was limited.
-
Cidal vs. Static Activity: The MBC/MIC ratio for this compound against S. aureus and E. coli was ≤4, indicating bactericidal activity. It also displayed fungicidal activity against C. albicans, a significant advantage over the fungistatic action of Fluconazole.
Section 4: Mechanistic Insights and Discussion
The data suggest that this compound is a promising broad-spectrum antimicrobial with cidal activity against key pathogens. Its chemical structure, belonging to the benzisoxazole class, points towards a potential mechanism involving the inhibition of bacterial type-II topoisomerases.[1] This mode of action is shared with fluoroquinolones like Ciprofloxacin, yet the distinct chemical scaffold may allow it to overcome existing quinolone resistance mechanisms.
The diagram below illustrates the distinct cellular targets of the benchmark agents and the proposed target for our investigational compound.
Caption: Mechanisms of action for the investigational and benchmark agents.
The fungicidal activity against C. albicans is particularly noteworthy. Azoles are often fungistatic, meaning they inhibit growth but do not kill the fungal cells, which can lead to relapse of infection. A compound with fungicidal properties could offer a significant clinical advantage. Further studies are required to elucidate the exact antifungal mechanism, which may differ from its antibacterial mode of action.
Conclusion
This comparative guide demonstrates that this compound is a compelling antimicrobial candidate. Its broad-spectrum activity, coupled with bactericidal and fungicidal properties, warrants further investigation. While its potency against some strains does not yet match that of specialized, market-leading antibiotics, its unique chemical scaffold holds promise for overcoming existing resistance pathways.
Future work must focus on elucidating the precise molecular targets, conducting advanced studies against a wider panel of resistant clinical isolates, and performing comprehensive toxicity and pharmacokinetic profiling to assess its potential as a viable clinical therapeutic. The data presented herein provide a solid foundation for these next critical steps in the drug development process.
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A Guide to Ensuring Reproducibility in In Vitro Profiling of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid
In the landscape of drug discovery, the reproducibility of in vitro experiments is the bedrock upon which all subsequent development rests. A failure to establish robust and repeatable assays can lead to costly and time-consuming dead ends. This guide provides a comprehensive framework for assessing the in vitro activity of the novel compound 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid, with a focus on ensuring the reproducibility of the generated data. As an isoxazole derivative, this compound is a candidate for investigation as an anti-inflammatory and anti-cancer agent, given the known activities of related structures[1][2][3].
This guide is structured to provide not just protocols, but the scientific reasoning behind the experimental design, enabling researchers to understand and control the variables that influence reproducibility. We will explore key in vitro assays to profile the compound's activity and compare its performance against established drugs, Diclofenac and Celecoxib.
The Critical Importance of a Self-Validating Experimental Design
The concept of a self-validating system is central to achieving reproducible results. This means that each experiment should be designed with internal controls and quality checks that confirm the assay is performing as expected. Key elements of a self-validating design include:
-
Positive and Negative Controls: These are non-negotiable. A known active compound (positive control) demonstrates that the assay can detect the expected biological effect, while a vehicle control (negative control) establishes the baseline response.
-
Standard Operating Procedures (SOPs): Detailed, version-controlled SOPs for every aspect of the experiment, from cell culture to data analysis, are essential to minimize variability between experiments and researchers.
-
Cell Line Authentication: Use of authenticated, low-passage cell lines is critical to ensure a consistent genetic background and phenotype[4].
-
Reagent Qualification: All reagents, including the test compound, should be of high purity and well-characterized. Batch-to-batch variability of reagents is a common source of irreproducibility.
Comparative Profiling Strategy
To contextualize the activity of this compound, we will compare it to two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs):
-
Diclofenac: A non-selective cyclooxygenase (COX) inhibitor.
-
Celecoxib: A selective COX-2 inhibitor, also known to have anti-cancer properties[5][6].
The following sections detail the experimental protocols for assessing the anti-inflammatory and cytotoxic effects of these compounds.
Part 1: Assessment of Anti-Inflammatory Activity
Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are central players. We will assess the inhibitory activity of our test compound on COX-2, the inducible isoform of the enzyme. Furthermore, we will investigate its effect on the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Experiment 1: In Vitro COX-2 Inhibition Assay
This assay will determine the direct inhibitory effect of this compound on the activity of recombinant human COX-2.
Methodology: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits that measure the peroxidase activity of COX-2[7].
Experimental Workflow
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer from a 10X stock (0.1 M Tris-HCl, pH 8.0).
-
Dilute recombinant human COX-2 enzyme in the 1X Assay Buffer to the working concentration specified by the manufacturer.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare stock solutions of this compound, Diclofenac, and Celecoxib in DMSO. Create a dilution series for each compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of 1X Assay Buffer.
-
Add 10 µL of the diluted test compound, positive control (Celecoxib, Diclofenac), or vehicle control (DMSO).
-
Add 10 µL of the diluted COX-2 enzyme solution.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table (Hypothetical)
| Compound | COX-2 IC50 (µM) |
| This compound | To be determined |
| Diclofenac | 0.5 - 2.0 |
| Celecoxib | 0.04 - 0.1 |
Note: The IC50 values for Diclofenac and Celecoxib are approximate ranges reported in the literature and can vary depending on the specific assay conditions.
Experiment 2: NF-κB Nuclear Translocation Assay
This cell-based assay will determine if the test compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Methodology: Immunofluorescence Staining and High-Content Imaging
This protocol involves stimulating cells with TNF-α to induce the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus and quantifying this translocation using immunofluorescence microscopy[8][9].
Signaling Pathway and Experimental Logic
Caption: Simplified NF-κB signaling pathway and the point of potential intervention.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well, clear-bottom imaging plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound, positive controls (Diclofenac, Celecoxib), or vehicle control for 1 hour.
-
Stimulate the cells with 20 ng/mL of TNF-α for 30 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB (1:400 dilution) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB translocation.
-
Determine the IC50 value for the inhibition of TNF-α-induced NF-κB translocation.
-
Part 2: Assessment of Cytotoxic Activity
To evaluate the potential anti-cancer properties of this compound, we will assess its effect on the viability of a human cancer cell line.
Experiment 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[10][11][12].
Methodology: MTT Reduction
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HT-29 human colorectal cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 4,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, positive controls (Diclofenac, Celecoxib), or vehicle control for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Comparative Data Table (Hypothetical)
| Compound | HT-29 Cell Viability IC50 (µM) |
| This compound | To be determined |
| Diclofenac | >100 |
| Celecoxib | 20 - 50 |
Note: The IC50 values for Diclofenac and Celecoxib are approximate ranges from the literature and can vary based on cell line and assay conditions.
Conclusion and Path Forward
This guide provides a robust and reproducible framework for the initial in vitro characterization of this compound. By employing self-validating experimental designs and comparing the compound's activity to well-established drugs, researchers can generate high-quality, reliable data. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to not only execute these experiments but also to troubleshoot and adapt them as needed. The consistent application of these principles of scientific integrity is paramount for the successful advancement of any new chemical entity through the drug discovery pipeline.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
